9-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
The compound “9-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one” belongs to a class of chemicals known for their complex molecular structure, which contributes to a variety of chemical and physical properties. This document synthesizes findings from recent research to provide insights into its synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related 2,9-diazaspiro[5.5]undecan-3-one derivatives involves multiple steps, including reactions from simpler precursors such as 1,3-diaryl-2-propen-1-ones with barbituric or 2-thiobarbituric acid under specific conditions. The process does not require a catalyst and is typically performed in aqueous ethanol under refluxing conditions (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecan-3-one derivatives has been elucidated through various analytical techniques, including ultraviolet, infrared, 1H and 13C NMR, mass, and elemental analysis. These studies confirm the complex structure of the compounds, highlighting the spirocyclic nature and the presence of functional groups contributing to their reactivity and physical properties (Ahmed et al., 2012).
Chemical Reactions and Properties
Spirocyclic compounds, including the 9-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one, participate in various chemical reactions. They exhibit properties such as the ability to undergo Michael addition reactions, which are crucial for further functionalization and derivation of new compounds. The spirocyclic framework offers unique reactivity patterns that are valuable in synthetic chemistry (Yang et al., 2008).
properties
IUPAC Name |
9-[2-(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O4/c1-28-12-2-9-24-15-21(6-5-19(24)26)7-10-23(11-8-21)20(27)14-16-3-4-18(25)17(22)13-16/h3-4,13,25H,2,5-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPIOHBPDVUGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCC1=O)CCN(CC2)C(=O)CC3=CC(=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(3-Fluoro-4-hydroxyphenyl)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one |
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